Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH
Description
Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH is a synthetic linear peptide featuring an acetylated N-terminus and a free carboxylic acid (OH) at the C-terminus. Its sequence incorporates alternating D- and L-configured amino acids: arginine (Arg), lysine (Lys), valine (Val), and two glycine (Gly) residues. The inclusion of both D- and L-forms may enhance metabolic stability or alter binding specificity compared to homochiral peptides. While its exact biological role remains uncharacterized in the provided evidence, its kinetic and thermodynamic properties under varying conditions (e.g., hydration) have been studied extensively, as detailed in recent unimolecular reaction analyses .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N9O7/c1-13(2)19(22(39)29-11-17(34)28-12-18(35)36)32-21(38)16(7-4-5-9-24)31-20(37)15(30-14(3)33)8-6-10-27-23(25)26/h13,15-16,19H,4-12,24H2,1-3H3,(H,28,34)(H,29,39)(H,30,33)(H,31,37)(H,32,38)(H,35,36)(H4,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSOIRJUVNFLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N9O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often involving automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine and lysine residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of citrulline, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide is studied for its interactions with biological molecules and its potential role in cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in drug delivery and as a component of peptide-based vaccines.
Industry: The peptide is used in the development of new materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH depends on its specific application. In biological systems, peptides like this one can interact with receptors, enzymes, and other proteins, influencing various cellular pathways. The arginine and lysine residues may play a role in binding to negatively charged molecules, while the valine and glycine residues contribute to the peptide’s overall structure and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on kinetic and thermodynamic comparisons between Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH (referred to as "1" in ) and its hydrated derivatives. Below is a structured analysis:
Reaction Kinetics and Activation Energies
Unimolecular Reactivity (1 alone) :
The standalone compound exhibits a unimolecular reaction rate constant $ k1 $, with an Arrhenius activation energy $ E{a1} $ (Table S22). This baseline reactivity is critical for understanding its stability in anhydrous environments .Hydrated Forms :
- 1 + H$2$O : The addition of one water molecule reduces the activation energy to $ E{a2} $, accelerating the reaction rate ($ k_2 $) due to water-mediated proton transfer or stabilization of transition states (Table S21, S22) .
- C-1 + H$2$O : This conformer shows distinct kinetics ($ k{3.1} $) and activation energy ($ E_{a3} $), suggesting hydration alters conformational preferences or reaction pathways (Figure S3) .
- 1 + (H$2$O)$2$ : The presence of two water molecules further modulates reactivity ($ k{4.1} $), with a corresponding $ E{a4} $, highlighting cooperative effects of multiple water molecules (Table S21) .
Thermodynamic Stability
- Enthalpy Profiles :
Hydration significantly impacts thermodynamic stability. For instance, Figure S1 illustrates the enthalpy profile for the decay of product 5 in the 1 + H$_2$O system at 0 K, showing stabilized intermediates compared to anhydrous conditions . - Transition Pressures :
Table S26 lists the transition pressure $ P{1/2} $, indicating the pressure threshold at which reaction mechanisms shift. Hydrated forms exhibit lower $ P{1/2} $, implying greater sensitivity to environmental pressure .
Structural and Energetic Comparisons
- Cartesian Coordinates :
Table S27 provides bond lengths and angles for 1 and its derivatives, revealing hydration-induced distortions in peptide backbone geometry . - Absolute Energies :
Table S28 reports electronic energies (in hartrees), showing hydrated species (e.g., 1 + H$_2$O) are energetically stabilized compared to 1 alone .
Comparison with Cyclic Peptides (General)
While focuses on cyclic peptides, a broader comparison can be inferred:
- Stability : Cyclic peptides typically exhibit higher enzymatic and thermal stability due to constrained conformations, whereas linear peptides like 1 may undergo faster degradation .
- Synthesis Complexity : Cyclic peptides often require specialized methods (e.g., macrocyclization), whereas linear peptides like 1 are synthetically more straightforward .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
